molecular formula C21H18FN3O4 B6023420 3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone

3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone

Cat. No. B6023420
M. Wt: 395.4 g/mol
InChI Key: HFZHQVBFVAJWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical name, FPhOxP. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In

Mechanism of Action

FPhOxP has been found to have a mechanism of action that involves the modulation of certain receptors in the brain. It has been found to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to changes in behavior and cognition. FPhOxP has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
FPhOxP has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to changes in behavior and cognition. FPhOxP has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic effects. These effects are thought to be due to the modulation of certain receptors in the brain.

Advantages and Limitations for Lab Experiments

FPhOxP has several advantages for use in lab experiments. It has a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. FPhOxP has also been found to have anxiolytic and antidepressant effects, making it a useful tool for studying the mechanisms of anxiety and depression. However, FPhOxP also has limitations for use in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It also has potential side effects that must be carefully monitored.

Future Directions

There are several future directions for the study of FPhOxP. One direction is to further explore its mechanism of action and its effects on the brain. Another direction is to study its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. FPhOxP may also be useful in the development of new drugs that target the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, further research is needed to explore the potential side effects of FPhOxP and to develop strategies for minimizing these side effects.

Synthesis Methods

FPhOxP can be synthesized using various methods, including the reaction of 4-fluoroaniline with 5-(phenoxymethyl)-3-isoxazolylcarbonyl chloride, followed by the reaction with piperazine. Another method involves the reaction of 4-fluoroaniline with 5-(phenoxymethyl)-3-isoxazolylcarboxylic acid, followed by the reaction with piperazine. The synthesis of FPhOxP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FPhOxP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in regulating mood, behavior, and cognition. FPhOxP has been found to modulate these receptors, leading to changes in behavior and cognition.

properties

IUPAC Name

3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-15-8-6-14(7-9-15)19-20(26)23-10-11-25(19)21(27)18-12-17(29-24-18)13-28-16-4-2-1-3-5-16/h1-9,12,19H,10-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZHQVBFVAJWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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